N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide is a chemical compound known for its unique structure and properties It features a naphthalene ring substituted with a hydroxyl group at the 7th position and an amide group at the 1st position, attached to a 2,2-dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide typically involves the reaction of 7-hydroxynaphthalene-1-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-naphthalene-1-carboxylic acid.
Reduction: Formation of N-(7-aminonaphthalen-1-yl)-2,2-dimethylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(7-Hydroxynaphthalen-1-yl)acetamide
- N-(7-Hydroxynaphthalen-1-yl)benzamide
- N-(7-Hydroxynaphthalen-1-yl)formamide
Uniqueness
N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide is unique due to the presence of the 2,2-dimethylpropanamide moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
189948-13-8 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-(7-hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)14(18)16-13-6-4-5-10-7-8-11(17)9-12(10)13/h4-9,17H,1-3H3,(H,16,18) |
InChI Key |
UJEZFIPXZHBPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC2=C1C=C(C=C2)O |
Origin of Product |
United States |
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